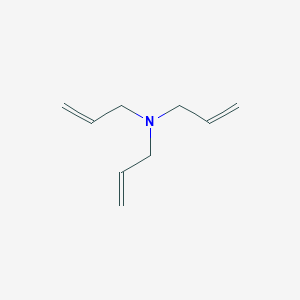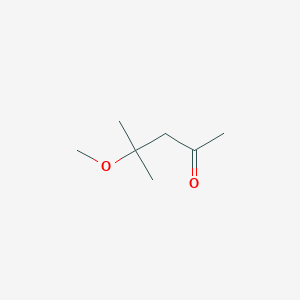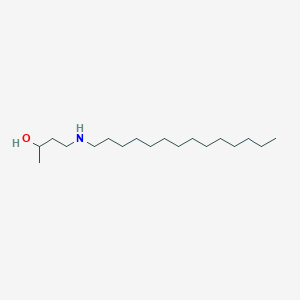
N-Myristyl-3-hydroxybutylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Myristyl-3-hydroxybutylamine (NHBA) is a lipophilic compound that belongs to the class of alkylamines. It has been found to have potential applications in scientific research due to its unique properties.
Wirkmechanismus
N-Myristyl-3-hydroxybutylamine has been found to be a selective inhibitor of spermine oxidase. Spermine oxidase is an enzyme that catalyzes the oxidation of spermine to spermidine and generates hydrogen peroxide. N-Myristyl-3-hydroxybutylamine inhibits the activity of spermine oxidase by binding to the enzyme and blocking the access of spermine to the active site. This results in the accumulation of spermine and the depletion of spermidine, which leads to the inhibition of cell proliferation.
Biochemische Und Physiologische Effekte
N-Myristyl-3-hydroxybutylamine has been found to have several biochemical and physiological effects. It has been found to inhibit the activity of spermine oxidase, which leads to the accumulation of spermine and the depletion of spermidine. This results in the inhibition of cell proliferation. N-Myristyl-3-hydroxybutylamine has also been found to modulate the activity of ion channels and neurotransmitter release. Additionally, N-Myristyl-3-hydroxybutylamine has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-Myristyl-3-hydroxybutylamine is its selectivity for spermine oxidase, which allows for the study of the role of spermine oxidase in various physiological processes. N-Myristyl-3-hydroxybutylamine also has anti-inflammatory and antioxidant properties, which may be useful in the study of inflammation and oxidative stress. One limitation of N-Myristyl-3-hydroxybutylamine is its lipophilic nature, which may limit its solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the study of N-Myristyl-3-hydroxybutylamine. One direction is the study of the role of N-Myristyl-3-hydroxybutylamine in the regulation of ion channels and neurotransmitter release. Another direction is the study of the anti-inflammatory and antioxidant properties of N-Myristyl-3-hydroxybutylamine in various disease models. Additionally, the development of more soluble analogs of N-Myristyl-3-hydroxybutylamine may be useful in expanding its applications in scientific research.
Conclusion:
In conclusion, N-Myristyl-3-hydroxybutylamine is a lipophilic compound that has potential applications in scientific research. Its selectivity for spermine oxidase allows for the study of the role of spermine oxidase in various physiological processes. N-Myristyl-3-hydroxybutylamine has been found to modulate the activity of ion channels and neurotransmitter release, and has anti-inflammatory and antioxidant properties. The development of more soluble analogs of N-Myristyl-3-hydroxybutylamine may expand its applications in scientific research.
Synthesemethoden
The synthesis of N-Myristyl-3-hydroxybutylamine involves a two-step process. The first step involves the reaction of myristic acid with 3-amino-1-propanol to form N-myristyl-3-aminopropyl alcohol. The second step involves the reaction of N-myristyl-3-aminopropyl alcohol with sodium nitrite and hydrochloric acid to form N-Myristyl-3-hydroxybutylamine.
Wissenschaftliche Forschungsanwendungen
N-Myristyl-3-hydroxybutylamine has been found to have potential applications in scientific research. It has been used as a tool to study the role of alkylamines in various physiological processes. N-Myristyl-3-hydroxybutylamine has been found to be a selective inhibitor of spermine oxidase, which is involved in the regulation of polyamine metabolism. N-Myristyl-3-hydroxybutylamine has also been used to study the role of alkylamines in the regulation of ion channels, neurotransmitter release, and cell proliferation.
Eigenschaften
CAS-Nummer |
143-26-0 |
|---|---|
Produktname |
N-Myristyl-3-hydroxybutylamine |
Molekularformel |
C18H39NO |
Molekulargewicht |
285.5 g/mol |
IUPAC-Name |
4-(tetradecylamino)butan-2-ol |
InChI |
InChI=1S/C18H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18(2)20/h18-20H,3-17H2,1-2H3 |
InChI-Schlüssel |
UGXJCRVJODURNQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCNCCC(C)O |
Kanonische SMILES |
CCCCCCCCCCCCCCNCCC(C)O |
Andere CAS-Nummern |
143-26-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Tetrabenzo[de,h,kl,rst]pentaphene](/img/structure/B89413.png)
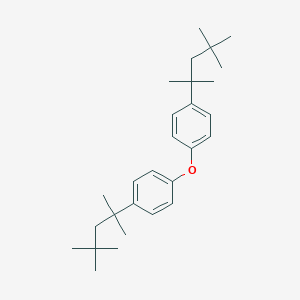
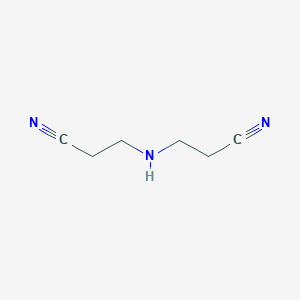
![4-[(4-Methoxyphenyl)amino]benzenediazonium chloride](/img/structure/B89421.png)
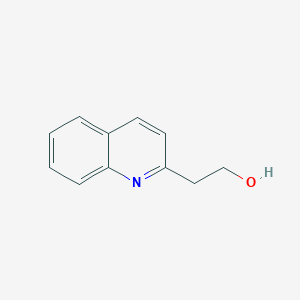
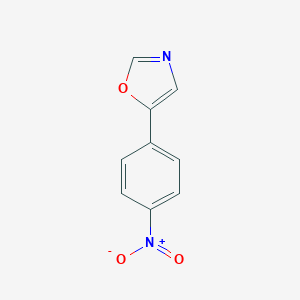
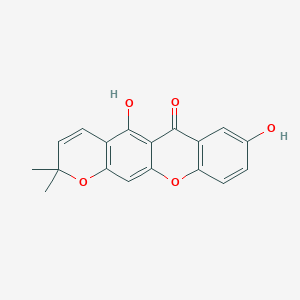
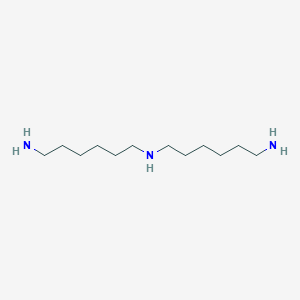
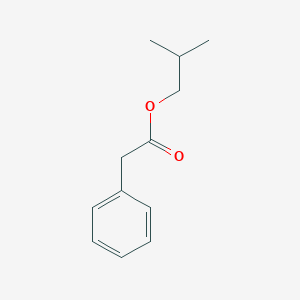
![5H-Dibenzo[a,d]cyclohepten-5-one oxime](/img/structure/B89438.png)
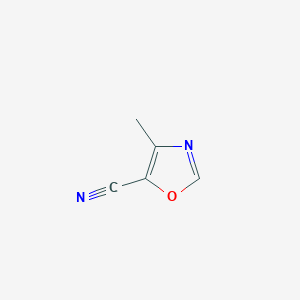
![1,5-Dioxa-9-azaspiro[5.5]undecane](/img/structure/B89440.png)
